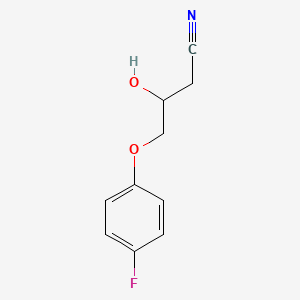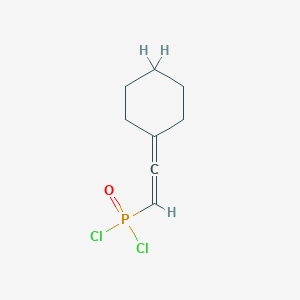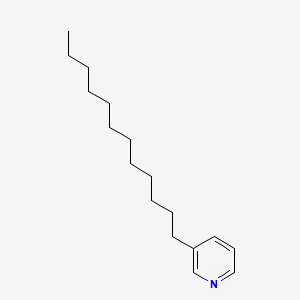
Pyridine, 3-dodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-dodecyl-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine itself is a six-membered ring containing five carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hantzsch Pyridine Synthesis: This method involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia. For Pyridine, 3-dodecyl-, the aldehyde used would be dodecanal.
Chichibabin Synthesis: This method involves the reaction of an aldehyde with ammonia and an α,β-unsaturated carbonyl compound. The reaction conditions typically include heating and the use of a solvent like ethanol.
Industrial Production Methods:
Catalytic Hydrogenation: This method involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as palladium on carbon.
Dehydrogenation of Piperidine: This method involves the dehydrogenation of piperidine derivatives at high temperatures in the presence of a dehydrogenation catalyst.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyridine, 3-dodecyl- can undergo oxidation reactions to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert pyridine derivatives into piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and sulfonyl chlorides (for sulfonation).
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Pyridine, 3-dodecyl- can be used as a ligand in coordination chemistry and catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Pyridine derivatives have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine:
Pharmaceuticals: Pyridine, 3-dodecyl- can be used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Surfactants: The dodecyl group imparts surfactant properties, making it useful in the formulation of detergents and emulsifiers.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: Pyridine derivatives can inhibit enzymes by binding to their active sites.
Membrane Disruption: The dodecyl group can interact with lipid bilayers, disrupting cell membranes and leading to cell lysis.
Comparación Con Compuestos Similares
Pyridine: The parent compound, which lacks the dodecyl group.
Pyrimidine: A six-membered ring with two nitrogen atoms.
Pyrrole: A five-membered ring with one nitrogen atom.
Uniqueness:
Hydrophobicity: The dodecyl group increases the hydrophobicity of the compound, enhancing its ability to interact with lipid membranes.
Versatility: The presence of both a polar pyridine ring and a non-polar dodecyl chain makes it useful in a wide range of applications, from catalysis to pharmaceuticals.
Propiedades
Número CAS |
59652-37-8 |
|---|---|
Fórmula molecular |
C17H29N |
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
3-dodecylpyridine |
InChI |
InChI=1S/C17H29N/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18-16-17/h12,14-16H,2-11,13H2,1H3 |
Clave InChI |
BWCPIPANJFTRRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



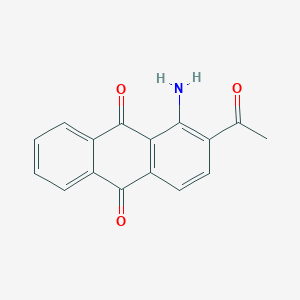
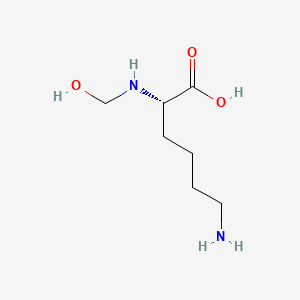

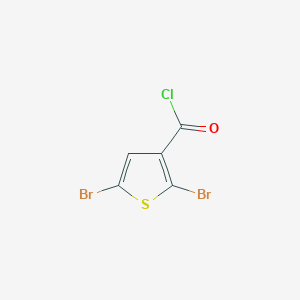
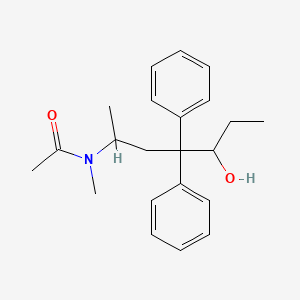
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)

